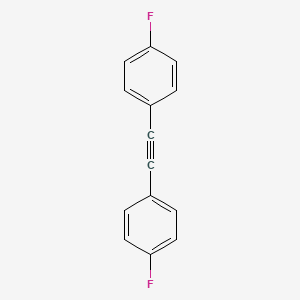

1,2-Bis(4-fluorophenyl)ethyne

Cat. No. B1312091

Key on ui cas rn:

5216-31-9

M. Wt: 214.21 g/mol

InChI Key: HFFUXLCRPYMGFM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06124421

Procedure details

A 2-Liter 4-neck round-bottom flask, equipped with an overhead mechanical stirrer, a nitrogen inlet, a condenser, placed inside a heating mantle, was charged with 1-ethynyl-4-fluorobenzene (500 g, 4.165 Mol), 1-fluoro-4-iodobenzene (715 g, 3.23 Mol), 22.5 g of dichlorobis(triphenylphosphine)palladium[II] catalyst, 6 g of copper[I] iodide, 8 g of triphenylphosphine, and 800 mL of anhydrous triethylamine. This was heated to reflux (~88° C. ) with stirring. Heating continued for 1 hour after which a gas chromatograph sample showed <1% starting material remained. The reaction mixture was cooled and the copious precipitate was filtered. The solids were washed with dry triethylamine. The combined triethylamine solutions were concentrated on the rotary evaporator and the brown residue was taken up in a minimum of dichloromethane. This was placed on a silica gel plug (about 1.5 kg) and eluted with hexanes (8L). The hexane fractions were concentrated on the rotary evaporator. The solid was recrystallized from methanol. The recrystallized solid, now a pale yellow material, was taken up in portions with hexane and the solution run through another silica gel plug (about 2 kg). The first 8L were clear, the next 16L (using recycled hexane) were yellow. The clear solutions were combined and stripped of solvent to yield a white solid. The yellow solutions were run through another clean silica gel plug to give a clear solution. This was stripped of solvent to give a white solid. The white solids were combined and dried to constant weight in a vacuum oven giving 648 g of the final product. (73% yield, m.p. 95°-97° C.).

[Compound]

Name

copper[I] iodide

Quantity

6 g

Type

reactant

Reaction Step One

[Compound]

Name

dichlorobis(triphenylphosphine)palladium[II]

Quantity

22.5 g

Type

catalyst

Reaction Step One

Name

Yield

73%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)#[CH:2].[F:10][C:11]1[CH:16]=[CH:15][C:14](I)=[CH:13][CH:12]=1>C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>[F:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[C:2][C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)=[CH:4][CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#C)C1=CC=C(C=C1)F

|

|

Name

|

|

|

Quantity

|

715 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)I

|

[Compound]

|

Name

|

copper[I] iodide

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

dichlorobis(triphenylphosphine)palladium[II]

|

|

Quantity

|

22.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2-Liter 4-neck round-bottom flask, equipped with an overhead mechanical stirrer, a nitrogen inlet, a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (~88° C. )

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the copious precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were washed with dry triethylamine

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined triethylamine solutions were concentrated on the rotary evaporator

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with hexanes (8L)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The hexane fractions were concentrated on the rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was recrystallized from methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried to constant weight in a vacuum oven

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(C=C1)C#CC1=CC=C(C=C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 648 g | |

| YIELD: PERCENTYIELD | 73% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |